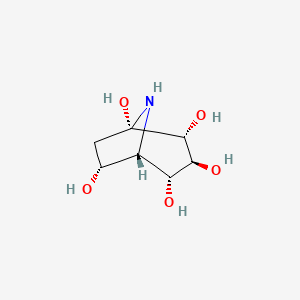
Calystegine C1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calystegine C1 belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. Calystegine C1 is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, calystegine C1 is primarily located in the cytoplasm. Outside of the human body, calystegine C1 can be found in coffee and coffee products, herbs and spices, and tea. This makes calystegine C1 a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Analysis in Agricultural Products
Calystegine C1, along with other calystegines, has been identified in various agricultural products such as tomatoes. A study by Romera-Torres et al. (2019) used gas chromatography coupled with high-resolution mass spectrometry to determine the presence of calystegine C1 in different tomato varieties. This research highlights the importance of analyzing and understanding the content of such compounds in commonly consumed vegetables.
Role in Biosynthetic Pathways
Calystegine C1 is part of the broader group of nortropane alkaloids found in plants like potatoes and tomatoes. Research by Keiner et al. (2002) focused on understanding the biosynthetic pathways of these compounds in Solanum tuberosum (potato). Their work involved the molecular cloning and characterization of enzymes involved in calystegine biosynthesis, providing insight into the metabolic processes in plants.
Influence on Carbohydrate Metabolism
Calystegines, including calystegine C1, have been studied for their impact on carbohydrate metabolism. Richter et al. (2007) investigated calystegine accumulation in genetically engineered potatoes with altered carbohydrate metabolism. Their findings suggest a link between calystegine levels and carbohydrate availability in plants.
Propriétés
Numéro CAS |
156705-04-3 |
|---|---|
Nom du produit |
Calystegine C1 |
Formule moléculaire |
C7H13NO5 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C7H13NO5/c9-2-1-7(13)6(12)5(11)4(10)3(2)8-7/h2-6,8-13H,1H2/t2-,3+,4-,5+,6-,7+/m1/s1 |
Clé InChI |
GGOJRYWHKVYFQK-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
SMILES canonique |
C1C(C2C(C(C(C1(N2)O)O)O)O)O |
Synonymes |
calystegine C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
![[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]boronic Acid](/img/structure/B1226875.png)
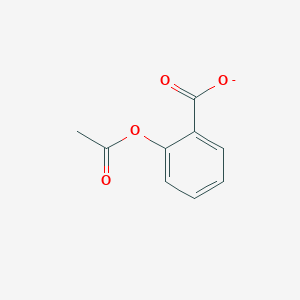
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1226878.png)
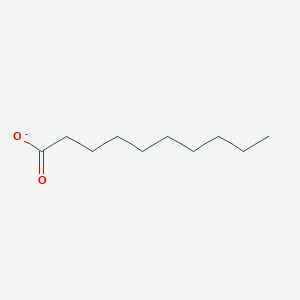
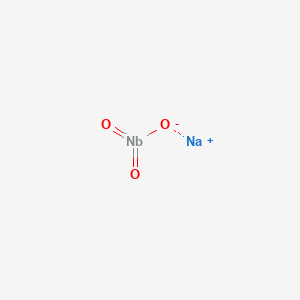
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)

![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-(2-pyrrolidin-1-yl-cyclohexyl)-amine](/img/structure/B1226886.png)
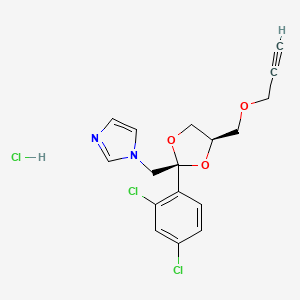
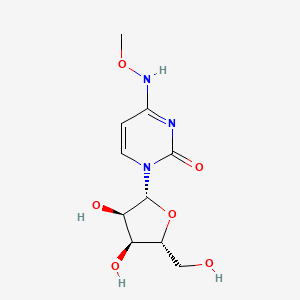
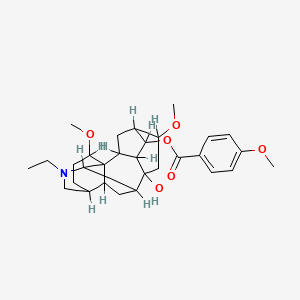
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1226895.png)